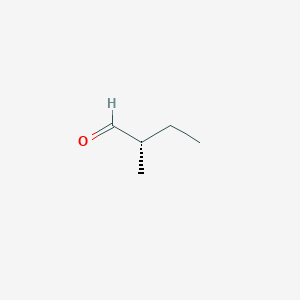

(S)-2-methylbutanal

Descripción general

Descripción

(S)-2-Methylbutanal is an organic compound with the molecular formula C5H10O. It is a chiral aldehyde, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is known for its fruity odor and is often used in the flavor and fragrance industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (S)-2-Methylbutanal can be synthesized through several methods. One common approach is the asymmetric hydrogenation of 2-methylbut-2-enal using a chiral catalyst. This method ensures the production of the (S)-enantiomer with high enantiomeric excess.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-butene. This process involves the addition of a formyl group (CHO) to the double bond of 1-butene in the presence of a rhodium or cobalt catalyst, followed by hydrogenation to yield the aldehyde.

Types of Reactions:

Oxidation: this compound can be oxidized to (S)-2-methylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to (S)-2-methylbutanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Grignard reagents in anhydrous ether.

Major Products Formed:

Oxidation: (S)-2-Methylbutanoic acid.

Reduction: (S)-2-Methylbutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Food Science Applications

Flavoring Agent

(S)-2-Methylbutanal is recognized for its almond-like aroma and is utilized as a flavoring agent in the food industry. It is found in various food products such as cocoa, coffee, and certain fruits. Its presence contributes to the sensory profile of these foods, enhancing their appeal to consumers .

Kinetic Studies in Brewing

Research has shown that this compound plays a significant role during the brewing process. A study focused on the kinetics of its formation during wort boiling highlighted its importance in controlling beer quality. The study provided insights into how this compound forms alongside other compounds, influencing the final flavor profile of the beverage .

Environmental Applications

Atmospheric Chemistry

this compound is emitted into the atmosphere from biogenic sources and undergoes degradation through reactions with hydroxyl radicals and chlorine atoms. A study measured its photolysis rate coefficients and reaction kinetics, providing valuable data on its atmospheric behavior and implications for air quality . The findings indicated that this compound can significantly impact local air quality due to its reactive nature.

| Parameter | Value |

|---|---|

| Photolysis Rate Coefficient (J) | Measured across different wavelengths . |

| Reaction with OH Radicals | Kinetic parameters established for atmospheric modeling . |

Metabolic Research

Association with Diseases

this compound has been linked to several metabolic disorders. Research indicates its presence in human metabolism and associations with conditions such as ulcerative colitis and nonalcoholic fatty liver disease. Its metabolic pathways are crucial for understanding these diseases and developing potential therapeutic strategies .

| Disease Association | Details |

|---|---|

| Ulcerative Colitis | Detected in metabolic studies related to inflammation . |

| Nonalcoholic Fatty Liver Disease | Linked through metabolic profiling . |

Case Study 1: Kinetics in Brewing

A detailed kinetic analysis was conducted to understand how this compound forms during the boiling of wort in beer brewing. The study utilized various models to predict the concentration changes over time, revealing critical insights into optimizing brewing conditions for desired flavor outcomes.

Case Study 2: Atmospheric Impact Assessment

An assessment of this compound's atmospheric degradation was performed using advanced spectroscopic techniques. This study provided a comprehensive understanding of how this compound reacts under sunlight and contributes to secondary organic aerosol formation, affecting regional air quality.

Mecanismo De Acción

The mechanism of action of (S)-2-Methylbutanal involves its interaction with various molecular targets, primarily enzymes. As an aldehyde, it can form Schiff bases with amino groups in proteins, affecting their function. This interaction is crucial in its role as a flavoring agent, where it binds to olfactory receptors to produce its characteristic smell.

Comparación Con Compuestos Similares

2-Methylbutanal: The racemic mixture of (S)-2-Methylbutanal and its ®-enantiomer.

3-Methylbutanal: An isomer with the aldehyde group on the third carbon.

2-Methylpropanal: A structural isomer with a different carbon skeleton.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct olfactory properties compared to its racemic mixture or other isomers. This chiral specificity is crucial in applications where the precise scent or flavor profile is desired.

Actividad Biológica

(S)-2-methylbutanal, also known as isovaleraldehyde, is a saturated aldehyde with the molecular formula CHO. It is recognized for its various biological activities, particularly in the fields of agriculture and environmental science. This article delves into the biological activity of this compound, highlighting its effects on plant growth, its environmental degradation processes, and its potential health implications.

This compound is primarily emitted from biogenic sources, including plants and microbial activity. It plays a role in atmospheric chemistry, where it undergoes degradation through reactions with hydroxyl radicals and photolysis in sunlight. The degradation products can impact local air quality and contribute to secondary organic aerosol formation .

1. Plant Growth Promotion

Recent studies have shown that this compound acts as a volatile organic compound (VOC) that can enhance plant growth. Research indicates that exposure to this compound can stimulate root development and overall plant vigor. For instance, a study demonstrated that a blend of this compound with other VOCs promoted growth by increasing the expression of genes associated with auxin and gibberellin biosynthesis while downregulating ethylene-related genes .

Table 1: Effects of this compound on Plant Growth

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Root Length (cm) | 15 | 22 |

| Shoot Height (cm) | 30 | 40 |

| Auxin Expression Level | Baseline | Increased |

| Ethylene Expression Level | Normal | Decreased |

2. Health Implications

While this compound has beneficial effects in agriculture, its safety profile needs consideration. Studies have indicated that certain derivatives of this compound may exhibit skin sensitization properties . Furthermore, toxicity assessments have shown that while it is not mutagenic, there are concerns regarding repeated dose toxicity, particularly in sensitive populations .

Environmental Impact

This compound's role in atmospheric chemistry is significant due to its reactivity. The compound undergoes rapid degradation when exposed to hydroxyl radicals in the atmosphere, which affects its tropospheric lifetime. Research has quantified the rate coefficients for these reactions, providing insights into how this compound contributes to air quality issues .

Table 2: Atmospheric Degradation Rates of this compound

| Reaction Type | Rate Coefficient (cm molecule s) |

|---|---|

| Reaction with OH | |

| Photolysis Rate | Variable depending on UV exposure |

Case Study 1: Plant Growth Enhancement

In a controlled experiment involving tomato plants, exposure to this compound resulted in a statistically significant increase in biomass compared to untreated controls. The treated plants exhibited enhanced chlorophyll content and improved resistance to drought conditions.

Case Study 2: Environmental Monitoring

A field study monitored the atmospheric concentration of this compound over several months. Results indicated seasonal variations in emissions correlated with plant growth cycles, suggesting that agricultural practices could influence local air quality through biogenic VOC emissions.

Propiedades

IUPAC Name |

(2S)-2-methylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGQBDHUGHBGMD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346324 | |

| Record name | (S)-(+)-2-Methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1730-97-8 | |

| Record name | (+)-2-Methylbutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1730-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-2-Methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Methylbutanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.